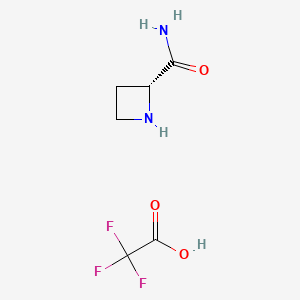
(2R)-azetidine-2-carboxamide,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-azetidine-2-carboxamide,trifluoroaceticacid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of an azetidine ring, which is a four-membered nitrogen-containing ring, and a carboxamide group, combined with trifluoroacetic acid. The presence of trifluoroacetic acid imparts distinct chemical characteristics, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-azetidine-2-carboxamide,trifluoroaceticacid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions. This involves reacting the azetidine ring with an appropriate amine source, such as ammonia or an amine derivative, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Addition of Trifluoroacetic Acid: The final step involves the introduction of trifluoroacetic acid. This can be achieved by reacting the intermediate compound with trifluoroacetic anhydride or trifluoroacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R)-azetidine-2-carboxamide,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into simpler components.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Hydrolysis: Aqueous acids (e.g., hydrochloric acid), aqueous bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
(2R)-azetidine-2-carboxamide,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it a useful tool in molecular biology.
Medicine: Research into potential therapeutic applications includes exploring its role as a drug candidate for various diseases. Its unique properties may offer advantages in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (2R)-azetidine-2-carboxamide,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R)-azetidine-2-carboxylic acid: Similar in structure but lacks the trifluoroacetic acid component.
(2S)-azetidine-2-carboxamide: A stereoisomer with different spatial arrangement of atoms.
(2R)-pyrrolidine-2-carboxamide: Contains a five-membered ring instead of a four-membered azetidine ring.
Uniqueness
(2R)-azetidine-2-carboxamide,trifluoroaceticacid is unique due to the presence of both the azetidine ring and trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
特性
分子式 |
C6H9F3N2O3 |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
(2R)-azetidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8N2O.C2HF3O2/c5-4(7)3-1-2-6-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H2,5,7);(H,6,7)/t3-;/m1./s1 |
InChIキー |
WASCSDXVCPCSGM-AENDTGMFSA-N |
異性体SMILES |
C1CN[C@H]1C(=O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CNC1C(=O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)
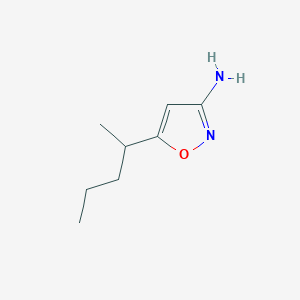

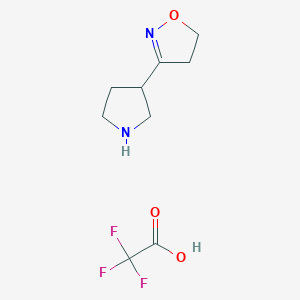

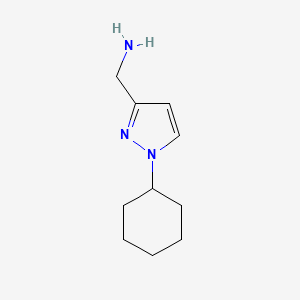
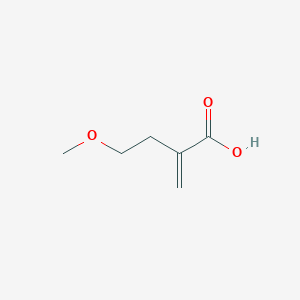
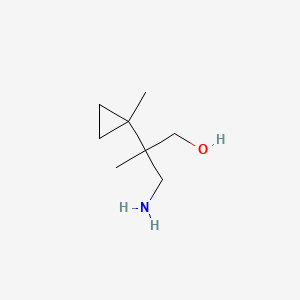
![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)

![Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13525815.png)


